molecular formula C5H10N2O2 B078622 Piperazine-1-carboxylic acid CAS No. 10430-90-7

Piperazine-1-carboxylic acid

Cat. No.: B078622
CAS No.: 10430-90-7
M. Wt: 130.15 g/mol
InChI Key: RFIOZSIHFNEKFF-UHFFFAOYSA-N
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Description

Piperazine-1-carboxylic acid is an organic compound that features a piperazine ring with a carboxylic acid functional group attached to one of the nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ring opening of aziridines under the action of N-nucleophiles. This method is favored due to its efficiency and scalability . Additionally, catalytic hydrogenation of nitro compounds followed by cyclization is another industrially relevant method .

Chemical Reactions Analysis

Types of Reactions: Piperazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylates.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of piperazine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms . The compound’s ability to modulate receptor activity makes it valuable in various therapeutic contexts.

Comparison with Similar Compounds

Piperazine-1-carboxylic acid can be compared with other similar compounds such as:

    Piperazine: A simpler structure without the carboxylic acid group, commonly used as an anthelmintic.

    Piperazine-2-carboxylic acid: Similar structure but with the carboxylic acid group attached to the second nitrogen atom.

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom, used in similar applications but with different chemical properties.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various substrates and its role as a versatile intermediate in organic synthesis highlight its importance in both research and industrial applications .

Properties

IUPAC Name

piperazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIOZSIHFNEKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276324
Record name piperazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10430-90-7
Record name piperazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine-1-carboxylic acid
Reactant of Route 2
Piperazine-1-carboxylic acid

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